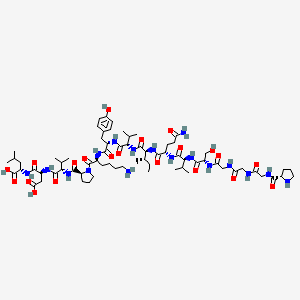

Tau Peptide (301-315)

Description

BenchChem offers high-quality Tau Peptide (301-315) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tau Peptide (301-315) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C70H113N17O21 |

|---|---|

Molecular Weight |

1528.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C70H113N17O21/c1-11-39(10)58(86-60(97)43(23-24-50(72)90)78-65(102)55(36(4)5)83-63(100)48(34-88)77-53(93)33-75-51(91)31-74-52(92)32-76-59(96)42-17-14-26-73-42)68(105)85-57(38(8)9)67(104)80-45(29-40-19-21-41(89)22-20-40)61(98)79-44(16-12-13-25-71)69(106)87-27-15-18-49(87)64(101)84-56(37(6)7)66(103)81-46(30-54(94)95)62(99)82-47(70(107)108)28-35(2)3/h19-22,35-39,42-49,55-58,73,88-89H,11-18,23-34,71H2,1-10H3,(H2,72,90)(H,74,92)(H,75,91)(H,76,96)(H,77,93)(H,78,102)(H,79,98)(H,80,104)(H,81,103)(H,82,99)(H,83,100)(H,84,101)(H,85,105)(H,86,97)(H,94,95)(H,107,108)/t39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-,58-/m0/s1 |

InChI Key |

UWFUIXSZVBSJAS-ILINDJESSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3 |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Tau Peptide (301-315) in the Cascade of Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tau protein, particularly its microtubule-binding region, is central to the pathology of numerous neurodegenerative diseases, collectively known as tauopathies. Within this critical region lies the peptide sequence 301-315, encompassing the highly amyloidogenic hexapeptide motif ³⁰⁶VQIVYK³¹¹. This technical guide provides an in-depth examination of the function of Tau peptide (301-315) in neurodegeneration. It details its primary role in initiating and seeding Tau protein aggregation, its interaction with cellular membranes, and its contribution to neuronal toxicity. This document summarizes key quantitative data, provides detailed experimental protocols for studying this peptide, and visualizes the associated molecular pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction: The Significance of Tau (301-315) in Neurodegeneration

Under normal physiological conditions, the Tau protein is essential for the stabilization of microtubules in neuronal axons.[1] However, in pathological states, Tau becomes hyperphosphorylated, detaches from microtubules, and begins to aggregate into insoluble neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease and other tauopathies.[2] The propensity of Tau to aggregate is not uniform across its sequence. Specific short motifs within the microtubule-binding repeat domain (MTBR) are primarily responsible for driving this process. The peptide fragment spanning residues 301-315 of the longest Tau isoform contains one of the most critical of these motifs: ³⁰⁶VQIVYK³¹¹ (PHF6).[3][4] This hexapeptide has been identified as a minimal interaction motif with a high propensity to form β-sheet structures, which are the foundation of amyloid fibrils.[4] Understanding the precise function of the Tau (301-315) peptide is therefore crucial for elucidating the molecular mechanisms of Tau-mediated neurodegeneration and for developing targeted therapeutic interventions.

Biochemical Function and Pathological Role

The Tau (301-315) peptide, and specifically the VQIVYK motif, plays a multifaceted role in the progression of neurodegeneration:

-

Initiation of Tau Aggregation: The VQIVYK sequence is considered a primary nucleation site for the aggregation of the entire Tau protein.[3] Its inherent tendency to self-assemble into β-sheet-rich structures can seed the polymerization of full-length Tau monomers.[3]

-

Interaction with Cellular Membranes: Tau protein can interact with the lipid membranes of neurons. This interaction can promote Tau misfolding and oligomerization, leading to the formation of toxic species. While the entire Tau protein is involved, the amphipathic nature of regions like the MTBR, which includes the 301-315 sequence, is thought to be important for these interactions.

-

Neurotoxicity: The aggregation of Tau is a toxic process, and soluble oligomeric forms of Tau are considered to be particularly neurotoxic. The VQIVYK motif, by driving aggregation, contributes to the formation of these toxic species. Aggregated forms of the VQIVYK peptide itself have been shown to trigger inflammatory responses in microglial cells.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the function of Tau peptide (301-315) and its core VQIVYK motif. It is important to note that direct quantitative data for the isolated 301-315 peptide is limited in the literature; therefore, data for the VQIVYK hexapeptide and larger Tau fragments containing this motif are presented as representative values.

| Parameter | Tau Fragment | Value | Method | Reference |

| Aggregation Kinetics | ||||

| Lag Time for Fibril Formation | VQIVYK (125 µM) | ~2 hours | Thioflavin T Assay | [6] |

| Half-time of Aggregation (t₁/₂) | Full-length Tau (P301L mutant) | 41.6 ± 0.5 hours | Thioflavin T Assay | [7] |

| Neurotoxicity | ||||

| IC₅₀ for Cytotoxicity Rescue | MK-886 on P301L Tau-induced toxicity | 0.523 µM | MTT Assay in SH-SY5Y cells | [8] |

| Cell Viability Reduction | Heparin-induced Tau aggregates on PC12 cells | ~22.3% | CCK-8 Assay | [9] |

| Microtubule Binding | ||||

| Dissociation Constant (Kd) | Full-length Tau | ~1 µM | Co-sedimentation Assay | [10] |

| Binding Stoichiometry | Full-length Tau to Tubulin Dimers | 1:2 | Not specified | [1] |

Note: The IC₅₀ value presented is for a small molecule inhibitor rescuing cells from the toxicity induced by a mutant Tau protein, providing an indirect measure of the pathological effect. The microtubule binding data is for the full-length Tau protein, as the 301-315 peptide alone is not expected to have significant microtubule binding activity.

Experimental Protocols

Tau Peptide Aggregation Assay (Thioflavin T)

This protocol is designed to monitor the aggregation kinetics of Tau peptide (301-315) or the VQIVYK motif in vitro.

Materials:

-

Synthetic Tau peptide (301-315) or VQIVYK (lyophilized)

-

Thioflavin T (ThT)

-

Heparin (for inducing aggregation of larger Tau fragments, if applicable)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of ThT in sterile, filtered dH₂O.[11]

-

Prepare a stock solution of the Tau peptide in an appropriate solvent (e.g., DMSO or sterile water) and determine the concentration accurately.

-

Prepare the assay buffer (e.g., PBS, pH 7.4).

-

-

Assay Setup:

-

In each well of the 96-well plate, add the Tau peptide to a final concentration of 20-50 µM.

-

If using an inducer like heparin, add it to a final concentration of 5-10 µM.[11][12]

-

Bring the final volume in each well to 100-200 µL with the assay buffer.

-

Include control wells with ThT alone and peptide alone.

-

-

Data Acquisition:

-

Place the plate in a plate reader pre-set to 37°C.

-

Set the fluorescence excitation wavelength to ~440-450 nm and the emission wavelength to ~482-485 nm.[11][12]

-

Take fluorescence readings at regular intervals (e.g., every 10-15 minutes) for a duration of up to 48 hours, with intermittent shaking to promote aggregation.[12][13]

-

-

Data Analysis:

-

Plot the fluorescence intensity against time. The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau, from which aggregation kinetics (lag time, half-time) can be determined.

-

Cellular Neurotoxicity Assay (MTT Assay in SH-SY5Y Cells)

This protocol assesses the cytotoxic effect of aggregated Tau peptide (301-315) on a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Pre-aggregated Tau peptide (301-315)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

Procedure:

-

Cell Culture and Plating:

-

Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified 5% CO₂ atmosphere.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Treatment with Tau Aggregates:

-

Prepare aggregates of Tau (301-315) by incubating the peptide under aggregating conditions (as determined by the ThT assay).

-

Dilute the aggregated peptide in the cell culture medium to the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing the Tau aggregates. Include untreated control wells.

-

Incubate the cells for 24-48 hours.

-

-

MTT Assay:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control. A decrease in absorbance indicates a reduction in cell viability and thus, cytotoxicity.

-

Microtubule Co-sedimentation Assay

This protocol is used to determine the binding affinity of Tau constructs to microtubules.

Materials:

-

Purified tubulin

-

Tau protein/peptide

-

GTP

-

Taxol (paclitaxel)

-

Sucrose cushion (e.g., 60% sucrose in buffer)

-

General purpose buffer (e.g., BRB80)

-

Ultracentrifuge

Procedure:

-

Microtubule Polymerization:

-

Polymerize tubulin by incubating it with GTP at 37°C.

-

Stabilize the polymerized microtubules with Taxol.

-

-

Binding Reaction:

-

Incubate varying concentrations of the Tau protein/peptide with the pre-formed, stabilized microtubules at 37°C for a defined period (e.g., 30 minutes).

-

-

Co-sedimentation:

-

Layer the reaction mixture over a sucrose cushion in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound protein.

-

-

Analysis:

-

Carefully separate the supernatant (containing unbound protein) and the pellet (containing microtubules and bound protein).

-

Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting.

-

Quantify the amount of Tau in the pellet and supernatant at each concentration to determine the binding affinity (Kd).[14]

-

Signaling Pathways and Experimental Workflows

Signaling Pathways in Tau (301-315)-Mediated Neurodegeneration

The aggregation of Tau, initiated by motifs like VQIVYK within the 301-315 region, can trigger several downstream signaling cascades that contribute to neurodegeneration.

Caption: Tau (301-315) aggregation cascade and downstream neuroinflammatory signaling.

Experimental Workflow for Studying Tau (301-315)

The following diagram illustrates a typical experimental workflow for investigating the properties and effects of the Tau (301-315) peptide.

Caption: A standard experimental workflow for the in vitro and cellular characterization of Tau (301-315).

Conclusion and Future Directions

The Tau peptide (301-315), and its core VQIVYK motif, is a critical driver of Tau protein aggregation and subsequent neurodegeneration. Its ability to initiate fibrillization and contribute to the formation of toxic oligomeric species makes it a prime target for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the pathological mechanisms of this peptide and to screen for potential inhibitors of Tau aggregation. Future research should focus on obtaining more precise quantitative data for the 301-315 peptide itself and on elucidating the specific signaling pathways that are directly modulated by its aggregation in vivo. A deeper understanding of these processes will be instrumental in the development of novel diagnostics and disease-modifying therapies for tauopathies.

References

- 1. Impaired tau–microtubule interactions are prevalent among pathogenic tau variants arising from missense mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of tau-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the disrupting mechanism of the Tau aggregation motif "306 VQIVYK311 " by phenylthiazolyl-hydrazides inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aggregated Tau-PHF6 (VQIVYK) Potentiates NLRP3 Inflammasome Expression and Autophagy in Human Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 12. biorxiv.org [biorxiv.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tau (301-315) Amino Acid Sequence and its Core Motifs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tau protein, central to the pathogenesis of numerous neurodegenerative disorders collectively known as tauopathies, possesses specific regions that are critical to its aggregation propensity. The amino acid sequence spanning residues 301-315, Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu (PGGGSVQIVYKPVDL), represents a region of intense scientific interest.[1][2] This segment harbors two key motifs: the 301PGGG304 tetrapeptide and the aggregation-prone 306VQIVYK311 hexapeptide.[3][4] The interplay between these motifs significantly influences the conformational state of Tau, governing its transition from a soluble monomer to insoluble neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the Tau (301-315) sequence, its key motifs, and their role in Tau pathology. It includes quantitative data on aggregation kinetics, detailed experimental protocols for studying this region, and diagrams of relevant signaling pathways and experimental workflows.

The Tau (301-315) Amino Acid Sequence and its Key Motifs

The Tau (301-315) peptide is a critical segment within the microtubule-binding repeat domain of the Tau protein. Its primary sequence is:

Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu

This region contains two functionally distinct and crucial motifs:

-

301PGGG304 Motif: This proline-glycine rich sequence has a high propensity to form a β-turn structure.[4] This turn is believed to play a crucial role in the overall conformation of the microtubule-binding region, potentially shielding the aggregation-prone hexapeptide motif.[4] Mutations in this region, such as the pathogenic P301L/S mutation found in frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17), destabilize this β-turn, leading to a more extended and aggregation-prone conformation.[5]

-

306VQIVYK311 (PHF6) Motif: This hexapeptide is a core amyloidogenic sequence within the Tau protein.[6][7][8] It has a high propensity to form β-sheet structures, which serve as the building blocks for the formation of paired helical filaments (PHFs) and ultimately NFTs.[7] The exposure of this motif, often due to conformational changes induced by mutations or post-translational modifications, is a critical initiating event in Tau aggregation.[9]

Quantitative Data on Aggregation Kinetics

The aggregation of Tau is a complex process that can be monitored using various biophysical techniques. The following table summarizes key kinetic parameters from Thioflavin T (ThT) fluorescence assays, which measure the formation of β-sheet-rich amyloid fibrils. The data highlights the significant impact of the P301L mutation, located just upstream of the 301-315 region, on the aggregation propensity of different Tau constructs.

| Tau Construct | Mutation | Aggregation Half-Time (t½) in hours | Reference |

| Full-length Tau (2N4R) | Wild-Type | 75 ± 0.3 | [1] |

| Full-length Tau (2N4R) | P301L | 41.6 ± 0.5 | [1] |

| Tau Repeat Domain (RD) | Wild-Type | 12.5 ± 0.2 | [1] |

| Tau Repeat Domain (RD) | P301L | 5.2 ± 0.1 | [1] |

| Tau Repeat Domain (RD) | P301S | 3.9 ± 0.1 | [1] |

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This protocol describes a standard method for monitoring the aggregation of Tau peptides in vitro.

Materials:

-

Recombinant Tau peptide (e.g., Tau (301-315) or larger fragments)

-

Aggregation Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Heparin stock solution (optional, as an aggregation inducer)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare the aggregation buffer and filter it through a 0.22 µm filter.

-

Prepare a fresh ThT working solution by diluting the stock solution in aggregation buffer to a final concentration of 20 µM.

-

If using heparin, prepare a working solution in the aggregation buffer.

-

-

Assay Setup:

-

In a 96-well plate, combine the Tau peptide at the desired concentration (e.g., 10-50 µM) with the aggregation buffer.

-

Add the ThT working solution to each well.

-

If inducing aggregation, add the heparin solution.

-

Include control wells containing buffer and ThT only (for background fluorescence).

-

-

Measurement:

-

Place the plate in a plate reader pre-heated to 37°C.

-

Monitor the fluorescence intensity at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., up to 72 hours).

-

Include shaking between readings to promote aggregation.[10]

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

From these curves, determine kinetic parameters such as the lag time (the time before rapid aggregation begins) and the maximum fluorescence intensity.

-

Transmission Electron Microscopy (TEM) of Tau Fibrils

This protocol provides a general guideline for the negative staining of synthetic Tau peptide fibrils for visualization by TEM.

Materials:

-

Aggregated Tau peptide solution

-

TEM grids (e.g., 300-mesh copper grids coated with formvar and carbon)

-

Staining solution (e.g., 2% uranyl acetate in water)

-

Filter paper

-

Transmission Electron Microscope

Procedure:

-

Grid Preparation:

-

Place a 3-5 µL drop of the aggregated Tau peptide solution onto the carbon-coated side of a TEM grid.

-

Allow the sample to adsorb for 1-5 minutes.

-

-

Washing:

-

Carefully wick away the excess sample solution from the edge of the grid using filter paper.

-

Wash the grid by floating it, sample-side down, on a drop of deionized water for a few seconds. Repeat this step twice.

-

-

Staining:

-

Float the grid, sample-side down, on a drop of 2% uranyl acetate solution for 30-60 seconds.

-

-

Drying:

-

Wick away the excess staining solution with filter paper.

-

Allow the grid to air dry completely before inserting it into the TEM.

-

-

Imaging:

Signaling Pathways and Experimental Workflows

Signaling Pathway Influencing Tau Conformation

While no signaling pathway has been identified to directly target the 301-315 region for conformational regulation, phosphorylation events in the proline-rich region and C-terminal tail, orchestrated by kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), are known to influence the overall conformation of Tau and its aggregation propensity.[2][16][17][18][19][20] The following diagram illustrates a simplified pathway where GSK-3β phosphorylation can indirectly lead to a more aggregation-prone state of Tau.

Experimental Workflow for Studying Tau (301-315)

The following diagram outlines a typical experimental workflow for investigating the properties of the Tau (301-315) peptide.

Conclusion

The Tau (301-315) amino acid sequence is a critical region that plays a pivotal role in the pathological aggregation of the Tau protein. The conformational state of this region, dictated by the interplay between the 301PGGG304 β-turn motif and the aggregation-driving 306VQIVYK311 hexapeptide, is a key determinant of Tau's propensity to form neurotoxic aggregates. Understanding the biophysical properties of this segment and the factors that influence its conformation is crucial for the development of therapeutic strategies aimed at inhibiting Tau aggregation in tauopathies. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate this important region of the Tau protein. Future studies focusing on obtaining high-resolution structural data and specific quantitative binding and kinetic parameters for the isolated Tau (301-315) peptide will be invaluable in advancing our understanding of Tau pathology and in the rational design of novel therapeutics.

References

- 1. Physiological and pathological phosphorylation of tau by Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Sequence-Dependent Conformational Properties of PGGG Motif in Tau Repeats: Insights from Molecular Dynamics Simulations of Narrow Pick Filament - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

- 7. Post-Translational Modifications in Tau and Their Roles in Alzheimer's Pathology - Kalyaanamoorthy - Current Alzheimer Research [snv63.ru]

- 8. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 9. biorxiv.org [biorxiv.org]

- 10. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prometheusprotocols.net [prometheusprotocols.net]

- 12. Behind the Scenes: A Look into Biological Sample Preparation for TEM [scienceservices.de]

- 13. TEM sample preparation techniques | University of Gothenburg [gu.se]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. ntnu.edu [ntnu.edu]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. GSK3β phosphorylation catalyzes the aggregation of tau into Alzheimer's disease-like filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GSK-3 and Tau | Encyclopedia MDPI [encyclopedia.pub]

- 20. academic.oup.com [academic.oup.com]

Structural Analysis of Tau Peptide (301-315): A Technical Guide for Researchers

An In-depth Examination of a Key Player in Tau Aggregation

This technical guide provides a comprehensive overview of the structural analysis of the Tau peptide spanning residues 301-315. This region is of significant interest to researchers in the fields of neurodegenerative diseases, particularly Alzheimer's disease, due to its critical role in the aggregation of the Tau protein. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of associated pathways and workflows.

Introduction to Tau Peptide (301-315)

The Tau protein is a microtubule-associated protein (MAP) that plays a crucial role in stabilizing microtubules in neuronal axons.[1] However, in a class of neurodegenerative disorders known as tauopathies, the Tau protein detaches from microtubules, misfolds, and aggregates into insoluble fibrils, forming neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[2][3]

The peptide sequence 301-315 of the human Tau protein (isoform 2N4R) is located within the third microtubule-binding repeat (R3). This short segment is of particular importance as it contains the highly amyloidogenic hexapeptide motif 306VQIVYK311.[3][4] This motif is essential for the initiation and propagation of Tau aggregation, making the 301-315 peptide a key target for structural studies and the development of aggregation inhibitors.[3][4]

Structural Properties and Aggregation Kinetics

The Tau peptide (301-315) is intrinsically disordered in its monomeric state.[2][4] However, under certain conditions, such as the presence of polyanionic inducers like heparin, it undergoes a conformational change to a β-sheet-rich structure, which is a prerequisite for aggregation.[2] This transition from a random coil to a β-sheet conformation is a critical event in the pathological aggregation cascade.

Quantitative Data on Structural Transitions

Circular Dichroism (CD) spectroscopy is a powerful technique to monitor the secondary structure changes of peptides. The following table summarizes the quantitative data on the secondary structure content of a Tau construct containing the 301-315 region, before and after heparin-induced aggregation.

| Secondary Structure | Native State (%)[2][4] | Aggregated State (after 5 hours) (%)[2][4] |

| Disordered | 56 | 48 |

| Turns | 18 | 15 |

| β-sheet | 26 | 31 |

| α-helix | 0 | 6 |

This data clearly illustrates the increase in β-sheet content at the expense of the disordered structure upon aggregation.

Aggregation Kinetics

The aggregation of Tau peptide (301-315) typically follows a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady state).[5] This process can be monitored in real-time using the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the structural analysis of Tau peptide (301-315).

Thioflavin T (ThT) Aggregation Assay

This protocol is used to monitor the kinetics of Tau peptide aggregation in vitro.

Materials:

-

Tau peptide (301-315) stock solution (e.g., 1 mM in DMSO)

-

Aggregation buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

-

Heparin stock solution (e.g., 1 mg/mL in aggregation buffer)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in aggregation buffer)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a reaction mixture containing the Tau peptide at a final concentration of 10-50 µM in the aggregation buffer.

-

Add heparin to the reaction mixture to induce aggregation (e.g., at a 1:4 heparin-to-Tau molar ratio).

-

Add ThT to the reaction mixture at a final concentration of 10-20 µM.

-

Pipette 100-200 µL of the reaction mixture into each well of the 96-well plate.

-

Incubate the plate at 37°C in the plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~480 nm.

-

Plot the fluorescence intensity against time to obtain the aggregation curve.

Circular Dichroism (CD) Spectroscopy

This protocol is used to determine the secondary structure of the Tau peptide.

Materials:

-

Tau peptide (301-315) solution (10-50 µM in a low-salt buffer, e.g., 10 mM phosphate buffer, pH 7.4)

-

Quartz cuvette with a short path length (e.g., 1 mm)

-

CD spectrometer

Procedure:

-

Place the Tau peptide solution in the quartz cuvette.

-

Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25°C).

-

To study aggregation, induce fibril formation (e.g., with heparin) and record spectra at different time points.

-

Deconvolute the resulting spectra using appropriate software to estimate the percentage of different secondary structure elements.

Transmission Electron Microscopy (TEM)

This protocol is used to visualize the morphology of the aggregated Tau peptide fibrils.

Materials:

-

Aggregated Tau peptide sample

-

Copper grids coated with a carbon film

-

Negative staining solution (e.g., 2% uranyl acetate)

-

Filter paper

-

Transmission electron microscope

Procedure:

-

Apply a small drop (5-10 µL) of the aggregated peptide solution onto the carbon-coated copper grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Wick away the excess liquid using filter paper.

-

Apply a drop of the negative staining solution to the grid for 1-2 minutes.

-

Remove the excess stain with filter paper.

-

Allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope.

Visualizing Workflows and Pathways

Experimental Workflow for Structural Analysis

The following diagram illustrates a typical experimental workflow for the structural analysis of Tau peptide (301-315).

Tau Aggregation Pathway

The diagram below outlines the key steps in the aggregation pathway of the Tau protein, highlighting the role of the 301-315 region.

Simplified Tau Signaling Context

This diagram provides a simplified overview of the signaling context that leads to Tau detachment from microtubules and subsequent aggregation.

Conclusion

The structural analysis of the Tau peptide (301-315) is fundamental to understanding the molecular mechanisms of Tau aggregation in neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the properties of this critical peptide region. A thorough understanding of its structural transitions and aggregation kinetics is essential for the rational design of therapeutic agents aimed at inhibiting Tau pathology.

References

The Aggregation Nucleus: A Technical Guide to the Discovery and Initial Characterization of Tau Peptide (301-315)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is central to the pathology of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The aggregation of Tau into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs) is a hallmark of these diseases. Understanding the molecular drivers of Tau aggregation is paramount for the development of effective therapeutic interventions. This technical guide focuses on a critical region of the Tau protein, the peptide sequence spanning residues 301-315, which has been identified as a key nucleation site for pathological aggregation. The discovery of this peptide and its initial characterization laid the groundwork for a significant body of research into the mechanisms of tauopathy and the development of aggregation inhibitors.

Discovery and Significance

The identification of the minimal interaction motif responsible for Tau aggregation was a pivotal step in understanding the molecular basis of tauopathies. Through proteolytic digestion of the Tau protein's repeat domain, a 43-residue fragment (termed PHF43), primarily encompassing the third microtubule-binding repeat, was found to self-assemble into filaments that could seed the aggregation of full-length Tau.[1][2] Further investigation using overlapping peptides to probe the interactions within this fragment pinpointed a hexapeptide sequence, ³⁰⁶VQIVYK³¹¹ , as the minimal interaction motif essential for this process.[1][2] This hexapeptide is located at the beginning of the third internal repeat of the Tau protein. The broader peptide region, Tau (301-315), contains this critical hexapeptide and has been a focal point of subsequent research.

The significance of this discovery lies in the identification of a specific, localized region within the largely disordered Tau protein that possesses a high propensity to form a β-sheet structure, a conformational change that is a prerequisite for amyloidogenic aggregation.[1][2][3] This finding provided a tangible target for investigating the mechanisms of Tau fibrillization and for the rational design of inhibitors that could block this pathological process.

Quantitative Data from Initial Characterization

The initial characterization of the Tau (301-315) region and its core hexapeptide (306-311) involved various biophysical techniques to quantify its aggregation propensity and structural changes. The following tables summarize key quantitative findings from these early studies.

| Property | Method | Observation | Reference |

| Aggregation Propensity of PHF43 | Electron Microscopy | Readily self-assembles into thin filaments. | [1][2] |

| Seeding Competency of PHF43 | Electron Microscopy | Filaments are highly competent to nucleate paired helical filament formation from full-length Tau. | [1][2] |

| Minimal Interaction Motif | Peptide Spot Assay | The hexapeptide ³⁰⁶VQIVYK³¹¹ was identified as the minimal interaction motif. | [1][2] |

| Effect of Proline Mutation | Aggregation Assay | Point mutations introducing proline into the hexapeptide region prevent aggregation. | [1][2] |

Table 1: Summary of the Initial Discovery and Properties of the Tau Aggregation Motif.

| Technique | Parameter Measured | Result for PHF43 (containing ³⁰⁶VQIVYK³¹¹) | Reference |

| Circular Dichroism (CD) Spectroscopy | Secondary Structure | Acquires pronounced β-sheet structure under conditions of self-assembly. | [1][2] |

| Fourier Transform Infrared (FTIR) Spectroscopy | Secondary Structure | Confirmed the presence of β-sheet structure upon aggregation. | [1][2] |

| Aggregation Assay with K19 Mutants | Aggregation Level | Deletion or substitution of ³⁰⁶VQI³⁰⁸ in the K19 construct strongly suppressed aggregation compared to the control. | [1] |

| Aggregation Assay with hτ23 Mutants | Paired Helical Filament Formation | Deletion or substitution of ³⁰⁶VQI³⁰⁸ in the full-length hτ23 isoform led to a complete loss of PHF formation. | [1] |

Table 2: Biophysical Characterization of the Tau Aggregation Motif.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial characterization of Tau peptide (301-315).

Peptide Synthesis and Purification

-

Synthesis: Peptides corresponding to fragments of the Tau protein, including the PHF43 fragment and various overlapping peptides, were synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Purification: The synthesized peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The purity and identity of the peptides were confirmed by mass spectrometry.

In Vitro Aggregation Assay (Thioflavin T Fluorescence)

This assay is used to monitor the kinetics of peptide aggregation in real-time.

-

Materials:

-

Lyophilized Tau peptide (e.g., PHF43 or ³⁰⁶VQIVYK³¹¹)

-

Aggregation Buffer: 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[4]

-

Heparin Stock Solution (optional, as an inducer): 300 µM in aggregation buffer.[4]

-

Thioflavin T (ThT) Stock Solution: 3 mM in aggregation buffer, filtered through a 0.22 µm filter.[4]

-

-

Procedure:

-

Prepare a working solution of the Tau peptide in the aggregation buffer to the desired final concentration (e.g., 50 µM).[4]

-

If using an inducer, add heparin to the desired final concentration (e.g., 30 µM).[4]

-

Add ThT to a final concentration of 50 µM.[5]

-

Transfer the reaction mixture to a 96-well black, clear-bottom plate (200 µL per well).[5]

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking in a plate reader.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at approximately 450 nm and emission at approximately 485-510 nm.[4][6]

-

Plot fluorescence intensity versus time to obtain the aggregation curve.

-

Electron Microscopy (EM) for Fibril Morphology

EM is used to visualize the morphology of the aggregated peptide fibrils.

-

Materials:

-

Aggregated peptide solution (from the in vitro aggregation assay)

-

Carbon-coated copper grids (400 mesh)

-

Staining Solution: 2% (w/v) uranyl acetate in water.[7]

-

-

Procedure:

-

Place a 5-10 µL drop of the aggregated peptide solution onto a carbon-coated copper grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Wick off the excess solution using filter paper.

-

Wash the grid by briefly floating it on a drop of deionized water.

-

Negatively stain the sample by placing the grid on a drop of 2% uranyl acetate for 30-60 seconds.[7]

-

Wick off the excess stain and allow the grid to air dry completely.

-

Examine the grid using a transmission electron microscope (TEM) at an appropriate accelerating voltage (e.g., 80-120 kV).

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to determine the secondary structure content (e.g., β-sheet) of the peptide in solution and upon aggregation.

-

Materials:

-

Tau peptide solution at a known concentration (e.g., 10-20 µM)

-

Buffer compatible with CD measurements (e.g., 10 mM sodium phosphate, pH 7.4)

-

-

Procedure:

-

Prepare the peptide solution in the appropriate buffer.

-

Place the solution in a quartz cuvette with a suitable path length (e.g., 1 mm).

-

Record the CD spectrum at the desired temperature (e.g., 25°C) over a wavelength range of approximately 190-250 nm.

-

To monitor structural changes during aggregation, spectra can be recorded at different time points during the aggregation process.

-

The resulting spectra are analyzed using deconvolution software to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the discovery and characterization of Tau peptide (301-315).

Caption: Logical flow of the discovery of the minimal aggregation motif in Tau protein.

Caption: Workflow for the characterization of synthetic Tau peptide aggregation.

Caption: Simplified signaling pathway of Tau peptide aggregation.

References

- 1. pnas.org [pnas.org]

- 2. Assembly of tau protein into Alzheimer paired helical filaments depends on a local sequence motif ((306)VQIVYK(311)) forming beta structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tau aggregation is driven by a transition from random coil to beta sheet structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 6. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 7. Transmission electron microscopy assay [assay-protocol.com]

An In-depth Technical Guide on Post-Translational Modifications within the Tau (301-315) Region

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is a critical factor in the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies, the most prominent being Alzheimer's disease (AD). The region spanning amino acids 301-315 of the Tau protein is of particular interest as it lies within the microtubule-binding repeat domain (MTBR), a region essential for Tau's primary function of stabilizing microtubules. Post-translational modifications (PTMs) within this specific locus can profoundly impact Tau's structure, function, and propensity to aggregate into the neurofibrillary tangles (NFTs) that are a hallmark of AD. This technical guide provides a comprehensive overview of the key PTMs identified within the Tau (301-315) region, their functional consequences, the signaling pathways that govern them, and detailed experimental protocols for their investigation.

Post-Translational Modifications in the Tau (301-315) Region

The Tau (301-315) sequence, 301-IGSLDNITHVPGGGN-315 (in the longest human Tau isoform, 2N4R), contains several residues susceptible to PTMs. The most extensively studied of these are phosphorylation, acetylation, and ubiquitination.

Phosphorylation

Phosphorylation is the most common PTM of Tau, and hyperphosphorylation is a key event in the development of tauopathies. Within the 301-315 region, Serine 305 (Ser305) is a known phosphorylation site.

-

Functional Impact: Phosphorylation at Ser305 has been shown to inhibit Tau aggregation. Studies using phosphomimetic mutations (substituting serine with glutamic acid, S305E) demonstrated a significant reduction in both Tau seeding and aggregation in cellular models[1][2]. This suggests that phosphorylation at this specific site may have a protective role against the formation of pathological Tau aggregates. Consistent with this, antibodies specific for phospho-Ser305 do not detect pathological Tau inclusions in Alzheimer's disease brain tissue[1][2][3].

Acetylation

Acetylation of lysine residues neutralizes their positive charge, which can affect protein conformation and interactions. Lysine 311 (Lys311) is a target for acetylation.

-

Functional Impact: Acetylation of Lys311, which is located near the aggregation-prone VQIVYK motif (residues 306-311), is associated with the promotion of pathological Tau aggregation[4]. This modification has been identified in postmortem brain tissue from AD patients[5]. The neutralization of the positive charge on Lys311 is thought to facilitate the conformational changes that lead to fibril formation.

Ubiquitination

Ubiquitination, the attachment of ubiquitin to a substrate protein, can signal for protein degradation or modulate protein function. Lysine 311 (Lys311) is also a site for ubiquitination.

-

Functional Impact: Ubiquitination at Lys311 has been identified in pathological Tau from diseased brains[1]. This modification is thought to influence the structural organization of Tau filaments and may play a role in the diversity of tauopathy strains[1]. While ubiquitination is often a signal for degradation by the proteasome, its presence on aggregated Tau within NFTs suggests a more complex role in the disease process, potentially influencing fibril morphology[6][7].

Quantitative Data on PTMs in the Tau (301-315) Region

Quantitative data on the stoichiometry and site occupancy of PTMs within this specific region are challenging to obtain and often embedded within larger proteomic studies. The following tables summarize available information and educated estimations based on broader Tau PTM studies.

| Modification | Residue | Disease State | Method | Observed Change/Level | Reference(s) |

| Phosphorylation | Ser305 | AD Brain | Immunohistochemistry (with specific antibody 2G2) | Not detected in pathological Tau inclusions, suggesting low to no occupancy in the aggregated state. | [1][2][3] |

| Acetylation | Lys311 | AD Brain | Mass Spectrometry, Immunohistochemistry (with specific antibodies) | Increased acetylation is observed in tauopathy brains, including AD, and is associated with insoluble Tau aggregates. Specific stoichiometry data for Lys311 is not readily available but is considered a significant site. | [5][8] |

| Ubiquitination | Lys311 | AD Brain | Mass Spectrometry | Identified as a ubiquitination site in paired helical filament-tau (PHF-tau). The overall ubiquitination of Tau is significantly increased in AD brains. Specific stoichiometry for Lys311 is not yet defined. | [6][7] |

Signaling Pathways Regulating PTMs in the Tau (301-315) Region

The PTMs in the Tau 301-315 region are dynamically regulated by a complex interplay of kinases, phosphatases, acetyltransferases, deacetylases, and ubiquitin ligases.

Phosphorylation at Ser305

Several kinases have been reported to phosphorylate Ser305 in vitro, including Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5), and Protein Kinase A (PKA)[1]. The activity of these kinases is regulated by upstream signaling cascades. For instance, GSK-3β is a key downstream effector in the insulin and Wnt signaling pathways and is known to be dysregulated in AD[9].

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | Lysine-Directed Post-translational Modifications of Tau Protein in Alzheimer's Disease and Related Tauopathies [frontiersin.org]

- 3. Phosphorylation of serine 305 in tau inhibits aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Decoding tau acetylation in Alzheimer’s disease and tauopathies: from site-specific mechanisms to therapeutic horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tau Ubiquitination in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitin is Associated with Early Truncation of Tau Protein at Aspartic Acid421 during the Maturation of Neurofibrillary Tangles in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and characterization of novel anti-acetylated tau monoclonal antibodies to probe pathogenic tau species in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An immuno-enrichment free, validated quantification of tau protein in human CSF by LC-MS/MS | PLOS One [journals.plos.org]

Biophysical Properties of Tau Peptide (301-315): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tau protein, particularly its microtubule-binding region, is central to the pathology of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The peptide sequence spanning residues 301-315, which includes the highly amyloidogenic hexapeptide motif ³⁰⁶VQIVYK³¹¹, is of critical interest.[1][2][3] This region is located within the third microtubule-binding repeat (R3) and plays a crucial role in the initiation and propagation of Tau aggregation into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[3][4][5] Understanding the biophysical properties of this peptide is paramount for the development of targeted therapeutics aimed at inhibiting Tau pathology. This technical guide provides a comprehensive overview of the core biophysical characteristics of the Tau (301-315) peptide, detailed experimental protocols for its study, and visualizations of key processes.

Core Biophysical Properties

The Tau (301-315) peptide is intrinsically disordered in its monomeric state but possesses a high propensity to adopt a β-sheet conformation, which is the structural hallmark of amyloid fibrils.[3][5][6] This transition is a key event in the pathogenesis of tauopathies. The aggregation process is characterized by a nucleation-dependent polymerization mechanism, which can be monitored in vitro.[7][8][9]

Aggregation Kinetics

The aggregation of Tau peptides, including the 301-315 region, typically follows a sigmoidal curve with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady-state).[8][9] This process can be induced and accelerated in vitro by the addition of polyanionic cofactors such as heparin.[4][10][11][12] Heparin is thought to act as a template, promoting the conformational changes in Tau that lead to aggregation.[4]

Structural Characteristics

Circular dichroism (CD) spectroscopy reveals that monomeric Tau peptides exhibit a random coil conformation in solution.[5][13] Upon aggregation, a significant conformational change occurs, leading to the formation of β-sheet structures, which can be observed as a characteristic negative peak around 220 nm in the CD spectrum.[3][5] Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study the structural ensembles of Tau peptides and their interactions at atomic resolution, providing insights into the conformational changes that precede aggregation.[14][15][16][17]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biophysical properties of Tau peptide (301-315) and related constructs as reported in the literature.

| Parameter | Value | Conditions | Reference |

| Aggregation Inducer | |||

| Heparin Concentration | 2.5 µM - 30 µM | In vitro aggregation assays with various Tau constructs. | [18][19] |

| ThT Assay Conditions | |||

| Tau Peptide Concentration | 10 µM - 20 µM | Typical concentrations for monitoring aggregation kinetics. | [19][20] |

| Thioflavin T Concentration | 10 µM - 50 µM | Final concentration in the assay mixture. | [7][19][21] |

| Excitation Wavelength | 440 - 450 nm | Standard excitation wavelength for ThT fluorescence. | [7][18][20] |

| Emission Wavelength | 480 - 485 nm | Standard emission wavelength for ThT fluorescence upon binding to amyloid fibrils. | [7][18][20] |

| Inhibitor Potency | |||

| RI-AG03 IC₅₀ | 7.83 µM | Inhibition of heparin-induced aggregation of TauΔ1-250 (20 µM). | [3][5] |

| Secondary Structure | |||

| Native Tau (disordered) | ~56% | Secondary structure estimation from CD spectra of a Tau construct before aggregation. | [3][6] |

| Aggregated Tau (β-sheet) | ~31% | Secondary structure estimation from CD spectra after 5 hours of incubation with heparin. | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of Tau (301-315) biophysical properties.

Thioflavin T (ThT) Aggregation Assay

This protocol is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Thioflavin T (ThT) in sterile, deionized water. Filter the solution through a 0.2 µm syringe filter. This stock should be prepared fresh.[21]

-

Prepare a stock solution of heparin (e.g., 300 µM) in aggregation buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).[18]

-

Prepare the Tau peptide (301-315) stock solution in an appropriate buffer and determine its concentration.

-

-

Assay Setup:

-

In a 96-well, black, clear-bottom, non-binding microplate, prepare the reaction mixtures.[18][21] A typical reaction volume is 100-200 µL.

-

The final concentrations in each well should be:

-

Tau peptide: 10-20 µM

-

Heparin: 2.5-10 µM

-

ThT: 10-50 µM

-

-

Add the components in the following order: buffer, Tau peptide, heparin, and finally ThT.[7] Mix well by gentle pipetting.

-

Include control wells containing all components except the Tau peptide to measure background fluorescence.

-

-

Data Acquisition:

-

Seal the plate to prevent evaporation.[19]

-

Incubate the plate at 37°C in a plate reader with shaking capabilities (e.g., 425-800 rpm).[21][22]

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 2-15 minutes) for up to 72 hours.[21][22]

-

Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[7][18][20]

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Plot the fluorescence intensity against time to obtain the aggregation kinetics curve.

-

The lag time, maximum slope (aggregation rate), and final plateau fluorescence can be determined from the curve.[8]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of the Tau peptide and its conformational changes upon aggregation.

-

Sample Preparation:

-

Prepare samples of the Tau peptide (301-315) at a suitable concentration (e.g., 20 µM) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to minimize interference.

-

Prepare separate samples for the monomeric state (time zero) and for different time points during aggregation (e.g., after incubation with heparin at 37°C).

-

-

Instrument Setup:

-

Data Acquisition:

-

Record the CD spectra for the monomeric and aggregated samples.

-

Acquire a blank spectrum of the buffer alone and subtract it from the sample spectra.

-

-

Data Analysis:

-

The resulting spectra will show characteristic patterns for different secondary structures. A random coil conformation will have a strong negative peak around 200 nm, while β-sheet structures will show a negative peak around 220 nm.[5]

-

Use deconvolution software (e.g., BeStSel) to estimate the percentage of different secondary structure elements (α-helix, β-sheet, turns, and disordered).[3][5][6]

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of Tau peptide (301-315).

Caption: Experimental workflow for studying Tau peptide aggregation.

Caption: Simplified pathway of Tau peptide aggregation.

Conclusion

The biophysical properties of the Tau peptide (301-315) are intrinsically linked to its central role in the pathology of tauopathies. A thorough understanding of its aggregation kinetics, structural transitions, and interactions with modulatory molecules is essential for the rational design of diagnostic and therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the complexities of Tau aggregation and develop effective interventions against these devastating neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Tau local structure shields an amyloid-forming motif and controls aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Heparin remodels the microtubule-binding repeat R3 of Tau protein towards fibril-prone conformations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 8. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer's cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer’s cases [ouci.dntb.gov.ua]

- 10. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural impact of heparin binding to full-length Tau as studied by NMR spectroscopy. | Semantic Scholar [semanticscholar.org]

- 12. Heparin-induced tau filaments are polymorphic and differ from those in Alzheimer’s and Pick’s diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tau Peptide (301-315) () for sale [vulcanchem.com]

- 14. NMR spectroscopy of the neuronal tau protein: normal function and implication in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NMR of Tau - Integrative Structural Biology [bsi-lille.cnrs.fr]

- 16. NMR Meets Tau: Insights into Its Function and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | NMR Studies of Tau Protein in Tauopathies [frontiersin.org]

- 18. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 20. 3.4. Thioflavin T Assay [bio-protocol.org]

- 21. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 22. m.youtube.com [m.youtube.com]

The Role of Tau Peptide (301-315) in Alzheimer's Disease Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The microtubule-associated protein Tau is a central figure in the pathology of Alzheimer's disease and other neurodegenerative disorders, collectively known as tauopathies. Within the complex structure of the Tau protein, the peptide sequence spanning residues 301-315 has been identified as a critical region driving its pathological aggregation. This technical guide provides an in-depth examination of this peptide, focusing on the hexapeptide "hotspot" VQIVYK (residues 306-311), its role in fibril formation, its associated cellular toxicity, and the key signaling pathways that regulate its phosphorylation state. Detailed experimental protocols for studying this peptide's aggregation and toxicity are provided, alongside quantitative data and visual representations of the relevant biological pathways to aid researchers and drug development professionals in their pursuit of novel therapeutic strategies targeting Tau pathology.

The Critical Aggregation-Prone Region: Tau (301-315)

The Tau protein's propensity to aggregate into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease, is not uniform across its sequence. Specific regions, known as "hotspots," are particularly prone to initiating and driving the aggregation process. The segment spanning amino acids 301-315, with the sequence PGGGSVQIVYKPVDL, is one such critical region.

Embedded within this sequence is the hexapeptide VQIVYK (residues 306-311), which has been extensively demonstrated to be essential for the β-sheet formation that underpins Tau fibrillization.[1][2] This hexapeptide is located in the third microtubule-binding repeat of the Tau protein.[3] Its inherent hydrophobicity and propensity to form β-structures make it a nucleation site for the aggregation of the entire Tau protein. Deletion or mutation of this hexapeptide sequence has been shown to significantly inhibit the pathogenic aggregation of Tau.[4]

Quantitative Analysis of Tau Aggregation and Inhibition

The development of therapeutic agents targeting Tau aggregation often involves the design of peptides or small molecules that interfere with the function of hotspots like VQIVYK. The efficacy of these inhibitors is quantified through various biophysical and cellular assays.

| Inhibitor/Peptide | Target | Assay Type | Key Quantitative Data | Reference |

| RI-AG03 | Tau Aggregation | Thioflavin T (ThT) Assay | IC50 = 7.83 µM | [5] |

| AG03 (N-methylated) | Tau Aggregation | Thioflavin T (ThT) Assay | Showed no improvement over parent molecule | |

| RI-AG03 | Cellular Toxicity | LDH Cytotoxicity Assay (HEK-293 cells) | Non-toxic at doses up to 30 µM | [6] |

| FAM-RI-AG03 | Cellular Uptake | Fluorescence Microscopy (HEK-293 cells) | Efficient penetration over 24 hours | [6] |

Table 1: Quantitative Data on Tau Aggregation Inhibition and Cellular Effects. This table summarizes key quantitative findings related to inhibitors targeting the VQIVYK aggregation hotspot.

Key Signaling Pathways in Tau Pathology

The pathological behavior of the Tau (301-315) region is heavily influenced by post-translational modifications, primarily phosphorylation. A delicate balance between the activities of protein kinases and phosphatases governs the phosphorylation state of Tau. In Alzheimer's disease, this balance is disrupted, leading to hyperphosphorylation, which promotes Tau's dissociation from microtubules and its subsequent aggregation.

Two key enzymes in this process are Glycogen Synthase Kinase-3β (GSK-3β), a major Tau kinase, and Protein Phosphatase 2A (PP2A), the primary Tau phosphatase in the human brain.[7][8]

The GSK-3β Signaling Pathway

GSK-3β is a proline-directed serine/threonine kinase that phosphorylates Tau at multiple sites, contributing to its hyperphosphorylation in Alzheimer's disease.[9][10] The activity of GSK-3β is regulated by upstream signaling cascades, including the PI3K/Akt pathway. Activation of Akt leads to the inhibitory phosphorylation of GSK-3β at Ser9, thereby reducing its activity towards Tau.[11]

The PP2A Signaling Pathway

Protein Phosphatase 2A (PP2A) is a major phosphatase responsible for dephosphorylating Tau.[12] Its dysfunction in Alzheimer's disease leads to an accumulation of hyperphosphorylated Tau.[7] PP2A activity is itself regulated by various mechanisms, including post-translational modifications and interaction with endogenous inhibitor proteins like I1PP2A and I2PP2A.[13] A decrease in PP2A activity can result from either its direct inhibition or through the disruption of its interaction with Tau.[14]

Experimental Protocols

A variety of in vitro and in cellulo techniques are employed to study the aggregation of the Tau (301-315) peptide and the efficacy of potential inhibitors.

Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation

This high-throughput assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.[15][16] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

-

Recombinant Tau protein or Tau peptide (301-315)

-

Heparin (as an aggregation inducer)

-

Thioflavin T (ThT) stock solution

-

Assay Buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom non-binding microplate

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Prepare a master mix containing the Tau protein/peptide at the desired final concentration (e.g., 10-20 µM) in the assay buffer.

-

Add heparin to the master mix to the desired final concentration (e.g., 2.5-10 µM) to induce aggregation.

-

Add ThT to the master mix to a final concentration of 10-25 µM.

-

For inhibitor studies, add the test compound at various concentrations to the respective wells before adding the master mix.

-

Pipette the final reaction mixture into the wells of the 96-well plate.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking in the plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for a specified duration (e.g., 24-72 hours).

-

Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The IC50 value for inhibitors can be calculated from dose-response curves.[5][17]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of proteins and peptides in solution.[13][18][19] It is used to monitor the conformational changes of Tau from a random coil to a β-sheet-rich structure during aggregation.

Materials:

-

Purified Tau peptide (301-315) or full-length Tau protein

-

CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

-

Quartz cuvette (e.g., 1 mm path length)

-

CD Spectropolarimeter

Procedure:

-

Prepare the Tau sample in a CD-compatible buffer at a known concentration (e.g., 0.1-0.2 mg/mL). The buffer itself should not have a significant CD signal in the far-UV region.

-

Record a baseline spectrum of the buffer alone in the quartz cuvette.

-

Replace the buffer with the Tau sample and record the CD spectrum, typically from 190 to 260 nm.

-

To study aggregation, incubate the Tau sample under aggregating conditions (e.g., with heparin at 37°C) and record spectra at different time points.

-

Subtract the buffer baseline from the sample spectra.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the spectra for characteristic signals of secondary structures: α-helices show negative bands at ~208 and ~222 nm, while β-sheets exhibit a negative band around 218 nm. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Transmission Electron Microscopy (TEM) for Fibril Morphology

TEM provides high-resolution images of aggregated Tau, allowing for the direct visualization of fibril morphology.[20][21]

Materials:

-

Aggregated Tau sample

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative stain solution (e.g., 2% uranyl acetate)

-

Filter paper

-

Transmission Electron Microscope

Procedure:

-

Apply a small volume (e.g., 3-5 µL) of the aggregated Tau sample onto the surface of a TEM grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Wick away the excess sample using the edge of a piece of filter paper.

-

Wash the grid by floating it on a drop of deionized water for a few seconds.

-

Apply a drop of the negative stain solution to the grid for 30-60 seconds.

-

Wick away the excess stain and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope at various magnifications. Fibrillar structures, their morphology (e.g., twisted, straight), and dimensions can be observed and measured.

Conclusion

The Tau peptide (301-315), and specifically the VQIVYK hexapeptide, represents a critical nexus in the pathology of Alzheimer's disease. Its central role in initiating and propagating Tau aggregation makes it a prime target for the development of novel diagnostic and therapeutic agents. A thorough understanding of its biophysical properties, the signaling pathways that regulate its pathological transformation, and the experimental methodologies to study these processes is paramount for researchers and drug developers. This technical guide provides a foundational resource to aid in these endeavors, with the ultimate goal of advancing the fight against Alzheimer's disease and other devastating tauopathies.

References

- 1. mdpi.com [mdpi.com]

- 2. Potent Tau Aggregation Inhibitor D‐Peptides Selected against Tau‐Repeat 2 Using Mirror Image Phage Display - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Protein phosphatase 2A dysfunction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human tau accumulation promotes glycogen synthase kinase-3β acetylation and thus upregulates the kinase: A vicious cycle in Alzheimer neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of Regulators of the Glycogen Synthase Kinase-3β Signaling Pathway in a Transgenic Model of Alzheimer's Disease Are Associated with Reduced Amyloid Precursor Protein Phosphorylation | Journal of Neuroscience [jneurosci.org]

- 12. Protein Phosphatases and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 16. benchchem.com [benchchem.com]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Analyzing Tau Aggregation with Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 21. Characterization of tau fibrillization in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of Tau Peptide (301-315) in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the solubility and stability of the Tau peptide fragment (301-315) in aqueous solutions. This critical region of the Tau protein, encompassing the highly amyloidogenic hexapeptide VQIVYK, is intrinsically prone to aggregation, a key event in the pathogenesis of Alzheimer's disease and other tauopathies. This document outlines the inherent challenges in working with this peptide and provides detailed methodologies for its characterization.

Core Concepts: Intrinsic Insolubility and High Aggregation Propensity

The Tau (301-315) peptide sequence, particularly the 306VQIVYK311 motif, is characterized by its low intrinsic solubility in aqueous solutions.[1][2] This is primarily due to the presence of hydrophobic amino acid residues that promote self-association and the formation of β-sheet structures, which are the building blocks of insoluble amyloid fibrils.[1][2] Computational analyses, such as those using Aggrescan and Camsol algorithms, have identified the 306VQIVYK311 region as having the lowest intrinsic solubility and the highest aggregation propensity within the Tau protein.[1][2]

Due to this inherent instability, obtaining precise quantitative solubility data (e.g., in mg/mL or µM) for the unmodified Tau (301-315) peptide is challenging and not widely reported in the literature. The peptide rapidly aggregates, making it difficult to establish a stable equilibrium for solubility measurement. Therefore, researchers working with this peptide should anticipate solubility challenges and employ rigorous experimental protocols to handle and characterize it.

Experimental Determination of Solubility and Stability

Given the lack of established quantitative solubility data, it is crucial for researchers to experimentally determine the solubility of Tau (301-315) under their specific experimental conditions. The stability of the peptide, particularly its propensity to aggregate over time, is a critical parameter that must be monitored.

General Peptide Solubilization Protocol

A systematic approach is recommended to solubilize the lyophilized Tau (301-315) peptide. The following table outlines a general protocol, which may need to be adapted based on the specific experimental requirements.

| Step | Procedure | Rationale |

| 1 | Initial Solvent Selection | Start with a small amount of high-purity, sterile water. |

| 2 | pH Adjustment (if necessary) | If the peptide does not dissolve in water, cautiously adjust the pH. For this peptide, which is predicted to be slightly basic, a small amount of a dilute acidic solution (e.g., 10% acetic acid) may aid dissolution. |

| 3 | Use of Organic Co-solvents | For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide. The solution should then be slowly added to the aqueous buffer with gentle agitation to the desired final concentration. The final concentration of the organic solvent should be minimized to avoid interference with biological assays. |

| 4 | Sonication | Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution. |

| 5 | Centrifugation | Before use, centrifuge the peptide solution at high speed (e.g., >10,000 x g) to pellet any undissolved aggregates. The supernatant containing the soluble peptide should be carefully collected. |

| 6 | Concentration Determination | The concentration of the soluble peptide in the supernatant should be accurately determined using a suitable method, such as UV absorbance at 280 nm (if the sequence contains Trp or Tyr) or a colorimetric peptide assay (e.g., BCA assay). |

Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for assessing the solubility and stability of the Tau (301-315) peptide.

References

Theoretical Models of Tau Peptide (301-315) Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the theoretical and experimental frameworks surrounding the aggregation of the Tau peptide fragment spanning residues 301-315. This region, containing the highly amyloidogenic hexapeptide motif 306VQIVYK311 (also known as PHF6), is crucial for the pathological assembly of the full-length Tau protein into neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies.[1][2] This document synthesizes data from computational modeling and experimental studies to offer a comprehensive resource for professionals in the field.

Core Theoretical Model: Nucleation-Dependent Polymerization

The aggregation of Tau (301-315) and its core PHF6 motif is widely understood through the lens of a nucleation-dependent polymerization model.[3][4] This process is characterized by a sigmoidal curve when monitored experimentally, which can be deconstructed into three distinct phases:

-

Lag Phase: A slow, rate-limiting initial phase where soluble monomers undergo conformational changes and associate to form unstable, small oligomers. A stable nucleus, or "seed," must be formed before rapid aggregation can occur.

-

Elongation (Growth) Phase: Once a stable nucleus is formed, it acts as a template for the rapid addition of further monomers. This leads to an exponential growth of fibrillar structures.

-

Plateau (Steady-State) Phase: The reaction reaches equilibrium as the concentration of available monomers decreases, and the rates of monomer addition and dissociation at the fibril ends become balanced.

A key structural feature of this model is the formation of a "steric zipper" by the VQIVYK peptide.[5] In this arrangement, peptides stack into parallel β-sheets. Two of these sheets then mate along a dry interface, with the hydrophobic side chains (Val, Ile, Tyr) interdigitating tightly, which provides significant thermodynamic stability to the fibril core.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from experimental and computational studies of the Tau (301-315) region and the homologous PHF6 peptide.

Table 1: Aggregation Kinetics Parameters

While specific microscopic rate constants (k_n, k_e) for the VQIVYK peptide are not consistently reported, kinetic assays provide valuable macroscopic parameters like aggregation half-time (t_1/2).

| Peptide System | Condition | Key Kinetic Observations | Reference |

| R3/wt peptide (containing VQIVYK) | 50 µM peptide, with heparin | Rapid aggregation with a minimal lag phase. | [4][7] |

| R3/wt peptide (containing VQIVYK) | 50 µM peptide, without heparin | Significantly slower aggregation with a pronounced lag phase. | [4][7] |

| VQIVYK peptide | 125 µM peptide | Aggregation follows a sigmoidal curve, reaching a plateau. | [8] |

| VQIVYK + V1W variant (inhibitor) | 125 µM VQIVYK, 25 µM variant | Significant increase in aggregation half-time (inhibition). | [8] |